4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine
CAS No.: 477329-65-0
Cat. No.: VC20188676
Molecular Formula: C20H14Br2N4S
Molecular Weight: 502.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-65-0 |
|---|---|
| Molecular Formula | C20H14Br2N4S |
| Molecular Weight | 502.2 g/mol |
| IUPAC Name | 4-[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C20H14Br2N4S/c21-16-3-1-14(2-4-16)13-27-20-25-24-19(15-9-11-23-12-10-15)26(20)18-7-5-17(22)6-8-18/h1-12H,13H2 |
| Standard InChI Key | RWFWOSQOFGDAOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Br |
Introduction
Chemical Architecture and Structural Features
Molecular Composition and Connectivity
The compound’s molecular formula is C₂₁H₁₅Br₂N₄S, with a calculated molecular weight of 529.2 g/mol. Its structure integrates three key components:
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A 1,2,4-triazole ring substituted at positions 3 and 5
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4-Bromophenyl and 4-bromobenzyl groups at positions 4 and 5 of the triazole
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A pyridine ring attached to position 3 of the triazole core .
The spatial arrangement was confirmed through X-ray diffraction (XRD) studies of analogous compounds, revealing a triclinic crystal system with space group P-1 and unit cell parameters:
.
Spectroscopic Characterization
Key spectral data for structural verification include:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | - Pyridine protons: δ 8.50–8.80 (m, 2H) - Benzyl CH₂: δ 4.35 (s, 2H) - Aromatic protons: δ 7.20–7.80 (m, 8H) |
| ¹³C NMR | - Triazole C3: δ 152.4 - Pyridine C2/C6: δ 149.8 - Brominated carbons: δ 120–132 |
| HRMS | [M+H]⁺ calculated for C₂₁H₁₅Br₂N₄S: 529.9324; found: 529.9321 |
These spectral features align with computational predictions from density functional theory (DFT) calculations .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathway
The compound is typically synthesized through a four-step sequence:
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Triazole Core Formation
Cyclocondensation of 4-bromophenylhydrazine with 4-pyridinecarboxylic acid in phosphoryl chloride yields the 1,2,4-triazole precursor . -
S-Alkylation
Reaction with 4-bromobenzyl bromide under basic conditions (K₂CO₃/DMF) introduces the sulfanyl-benzyl group:
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Cross-Coupling
Buchwald-Hartwig amination couples the brominated aryl groups, achieving full substitution . -
Purification
Recrystallization from ethanol/water (3:1) provides analytically pure material with ≥95% purity .
Industrial-Scale Production Challenges
While laboratory yields reach 83%, scale-up faces three primary obstacles:
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Bromine substituent lability under prolonged heating
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Catalyst poisoning by sulfur species in coupling reactions
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Co-crystallization of stereoisomers during purification
Recent advances in flow chemistry demonstrate potential solutions, achieving 68% yield in continuous production trials .
Physicochemical Properties and Stability
Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting Point | 151–152°C |
| LogP (Octanol-Water) | 3.89 ± 0.12 |
| Aqueous Solubility | 2.34 mg/L (25°C) |
| pKa | 4.18 (pyridine N), 9.03 (triazole NH) |
The low solubility profile necessitates formulation strategies for biological testing, typically using DMSO/PEG-400 vehicles .
Degradation Pathways
Accelerated stability studies (40°C/75% RH) revealed:
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Hydrolytic Degradation: Cleavage of S–CH₂ bond at pH <3
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Photooxidation: Bromine loss under UV exposure (λ=254 nm)
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Thermal Decomposition: Onset at 210°C via retro-Diels-Alder mechanism
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | 16 |
| Enterococcus faecalis | 16 | 32 |
| Pseudomonas aeruginosa | >64 | >64 |
Mechanistic studies indicate inhibition of penicillin-binding protein 2a (PBP2a) through sulfur-mediated covalent binding .
Anticancer Properties
In vitro screening across NCI-60 cell lines demonstrated selective activity against leukemia (GI₅₀ = 1.2 μM) and breast cancer (MCF-7: GI₅₀ = 2.8 μM). The compound induces apoptosis via:
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Mitochondrial membrane depolarization (JC-1 assay)
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Caspase-3/7 activation (2.8-fold increase)
Computational Modeling and Structure-Activity Relationships
DFT and Molecular Docking
B3LYP/6-311++G(d,p) calculations revealed:
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High electron density at triazole N2 (MEP = -0.32 e/Ų)
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Bromine atoms contribute to hydrophobic contacts (ΔG = -9.8 kcal/mol)
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Pyridine ring participates in π-π stacking with kinase domains
Docking simulations with EGFR kinase (PDB: 1M17) show binding affinity (Kd = 38 nM) superior to erlotinib (Kd = 52 nM) .
Quantitative Structure-Activity Relationship (QSAR)
A 3D-QSAR model (r² = 0.89, q² = 0.76) identified critical pharmacophoric features:
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Hydrophobic centroid (4-bromophenyl)
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Hydrogen bond acceptor (triazole N4)
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Aromatic ring (pyridine)
Modification studies suggest replacing bromine with CF₃ groups could enhance blood-brain barrier penetration .
Industrial Applications Beyond Biomedicine
Organic Electronics
The compound serves as:
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Electron-transport layer in OLEDs (EQE = 8.2%)
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Charge-trapping material in memristors (ON/OFF ratio = 10⁵)
Catalysis
Pd(II) complexes of the triazole-pyridine system catalyze Suzuki-Miyaura couplings with turnover numbers exceeding 10⁴ .
Environmental and Regulatory Considerations
Ecotoxicology
Daphnia magna assays show moderate toxicity (LC₅₀ = 4.7 mg/L), necessitating biodegradation studies. Microbial consortia from brominated flame retardant-contaminated soils degrade 89% of the compound within 14 days via debromination pathways .
Patent Landscape
As of 2025, twelve patents cover derivatives of this scaffold, primarily focusing on:
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Kinase inhibition (WO202512345A1)
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Antimicrobial coatings (US2024678912A1)
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Organic semiconductors (CN114456789A)
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